molecular formula C14H18N2O2 B2894031 2-butoxy-N-(cyanomethyl)-N-phenylacetamide CAS No. 1427647-30-0

2-butoxy-N-(cyanomethyl)-N-phenylacetamide

Cat. No. B2894031
M. Wt: 246.31
InChI Key: OHCPEKBTPQFLGB-UHFFFAOYSA-N
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Description

2-Butoxy-N-(cyanomethyl)-N-phenylacetamide is a chemical compound with the molecular formula C<sub>12</sub>H<sub>16</sub>N<sub>2</sub>O<sub>2</sub> . It falls under the category of organic amides and contains functional groups such as a nitrile group (–CN) and an acetamide group (–CONH<sub>2</sub>).



Synthesis Analysis

The synthesis of this compound involves the reaction of 2-butoxy-N-phenylacetamide with a cyanomethylating agent. The specific synthetic pathway and conditions may vary, but the overall process aims to introduce the cyano group (–CN) onto the phenylacetamide backbone.



Molecular Structure Analysis

The molecular structure of 2-butoxy-N-(cyanomethyl)-N-phenylacetamide consists of the following components:



  • A butoxy group (–C<sub>4</sub>H<sub>9</sub>O) attached to the nitrogen atom.

  • A cyanomethyl group (–CH<sub>2</sub>CN) linked to the phenyl ring.

  • A phenylacetamide moiety (–CONH<sub>2</sub>) containing the amide functional group.



Chemical Reactions Analysis

This compound may participate in various chemical reactions, including hydrolysis, nucleophilic substitution, and condensation reactions. For instance:



  • Hydrolysis of the amide bond can yield the corresponding carboxylic acid and amine.

  • Nucleophilic attack at the cyano group can lead to the formation of new compounds.

  • Condensation reactions may occur with other functional groups.



Physical And Chemical Properties Analysis


  • Physical State : Typically, this compound exists as a solid.

  • Melting Point : The melting point may vary, but it generally falls within a specific range.

  • Solubility : It may exhibit solubility in certain organic solvents.

  • Stability : Considerations regarding stability under different conditions are essential.


Safety And Hazards


  • Toxicity : Due to the presence of the cyano group, caution is necessary. It may be toxic if ingested, inhaled, or absorbed through the skin.

  • Environmental Impact : As a pesticide, its environmental persistence and potential harm to non-target organisms should be evaluated.


Future Directions

Research avenues related to 2-butoxy-N-(cyanomethyl)-N-phenylacetamide could include:



  • Biological Activity : Investigate its effects on living organisms.

  • Structural Modifications : Explore derivatives with improved properties.

  • Environmental Assessment : Assess its ecological impact.


properties

IUPAC Name

2-butoxy-N-(cyanomethyl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-2-3-11-18-12-14(17)16(10-9-15)13-7-5-4-6-8-13/h4-8H,2-3,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHCPEKBTPQFLGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC(=O)N(CC#N)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-butoxy-N-(cyanomethyl)-N-phenylacetamide

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